Regioselectivity of Nitration: 4-Nitro vs. 6-Nitro Isomer Yield Comparison
In a common synthetic route to 2,3-dimethyl-nitroanilines starting from N-(2,3-dimethyl-6-nitrophenyl)acetamide, the 6-nitro isomer is obtained in 43% yield (5.5 g) while the 4-nitro isomer is obtained in only 12% yield (1.5 g) after column chromatographic separation (10% dichloromethane/hexane) . This 3.6-fold yield difference establishes that the 4-nitro isomer is the synthetically disfavored product under standard nitration–deprotection conditions, meaning that direct procurement of the pure 4-nitro compound bypasses a low-yielding, separation-intensive step.
| Evidence Dimension | Isolated yield from common synthetic intermediate |
|---|---|
| Target Compound Data | 2,3-Dimethyl-4-nitroaniline: 1.5 g (12% yield) |
| Comparator Or Baseline | 2,3-Dimethyl-6-nitroaniline: 5.5 g (43% yield) |
| Quantified Difference | 3.6-fold lower yield for the 4-nitro isomer; 31 percentage-point yield deficit |
| Conditions | Deprotection of N-(2,3-dimethyl-6-nitrophenyl)acetamide with 60% aq. H₂SO₄, reflux 1 h, neutralization with NaOH, extraction with EtOAc, purification by column chromatography (10% DCM/hexane) |
Why This Matters
Procurement of pre-formed 2,3-dimethyl-4-nitroaniline eliminates the low-yield chromatographic separation step, directly reducing time and cost in multi-step syntheses that require this specific regioisomer.
